molecular formula C6H6N2O2S B1370627 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid CAS No. 183303-71-1

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid

Cat. No.: B1370627
CAS No.: 183303-71-1
M. Wt: 170.19 g/mol
InChI Key: GEHOAZWKIZPUKF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring fused with a cyclopropyl group and a carboxylic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid typically involves the following steps:

    Starting Material: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.

    Hydrolysis: The ester is hydrolyzed using sodium hydroxide in methanol at temperatures ranging from 0 to 20°C for approximately 2.5 hours.

    Acidification: The resulting solution is acidified with hydrochloric acid and extracted with ethyl acetate.

    Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the introduced functional group.

Scientific Research Applications

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

4-cyclopropylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHOAZWKIZPUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (35 g; 190 mmols) was dissolved in methanol (150 ml), and an aqueous solution (150 ml) of sodium hydroxide (15 g; 360 mmols) was added dropwise thereto over 30 minutes under cooling in an ice-bath. After completion of the dropwise addition, the mixture was stirred for 2 hours at room temperature, and methanol was evaporated under reduced pressure, followed by washing with ethyl acetate. The aqueous layer was acidified by using concentrated hydrochloric acid, and was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was washed with a mixed solvent of hexane-ethyl acetate to thereby obtain 28 g of 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

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